molecular formula C8H7N3O3S B13976289 ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate

ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate

Cat. No.: B13976289
M. Wt: 225.23 g/mol
InChI Key: PUAAONCDIFAHRZ-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system containing triazole and thiazine moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate typically involves a multi-step procedure. One common method includes the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate. This is followed by intramolecular cyclization using microwave irradiation, hydrolysis, and amidation . The intramolecular cyclization occurs regioselectively at the N2-position of the 1,2,4-triazine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of microwave irradiation and regioselective cyclization suggests that scalable methods could be developed based on these principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate involves its interaction with molecular targets such as enzymes. For instance, it inhibits leucyl-tRNA synthetase, thereby disrupting protein synthesis in bacteria . This inhibition is achieved through binding to the active site of the enzyme, preventing the attachment of leucine to its corresponding tRNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate is unique due to its specific ring fusion and the presence of both triazole and thiazine moieties. This unique structure contributes to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C8H7N3O3S

Molecular Weight

225.23 g/mol

IUPAC Name

ethyl 7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate

InChI

InChI=1S/C8H7N3O3S/c1-2-14-7(13)5-3-15-8-9-4-10-11(8)6(5)12/h3-4H,2H2,1H3

InChI Key

PUAAONCDIFAHRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=NC=NN2C1=O

Origin of Product

United States

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